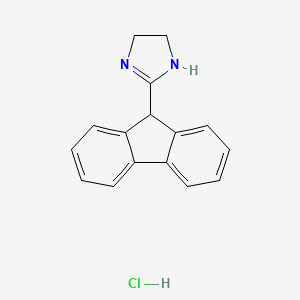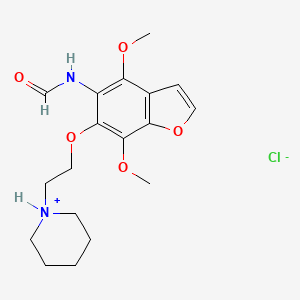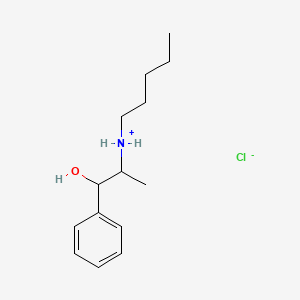
(+-)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with a complex structure that includes a benzyl alcohol moiety and a pentylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride typically involves multiple steps, starting with the formation of the benzyl alcohol core. One common method involves the reaction of benzyl chloride with a suitable amine, followed by the introduction of the pentylamino group through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pentylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted amines.
Aplicaciones Científicas De Investigación
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl alcohol: A simpler compound with similar chemical properties but lacking the pentylamino group.
Phenethylamine: Shares structural similarities but differs in its functional groups and biological activity.
Ephedrine: Contains a similar benzyl alcohol moiety but has different substituents, leading to distinct pharmacological effects.
Uniqueness
(±)-alpha-(1-(Pentylamino)ethyl)benzyl alcohol hydrochloride is unique due to its combination of a benzyl alcohol core with a pentylamino group, which imparts specific chemical and biological properties not found in simpler analogs
Propiedades
Número CAS |
63990-97-6 |
|---|---|
Fórmula molecular |
C14H24ClNO |
Peso molecular |
257.80 g/mol |
Nombre IUPAC |
(1-hydroxy-1-phenylpropan-2-yl)-pentylazanium;chloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-3-4-8-11-15-12(2)14(16)13-9-6-5-7-10-13;/h5-7,9-10,12,14-16H,3-4,8,11H2,1-2H3;1H |
Clave InChI |
UJRZYZOZJMDYJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)

![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
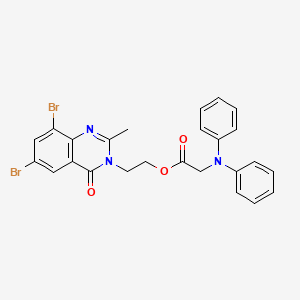
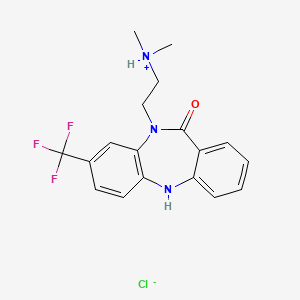
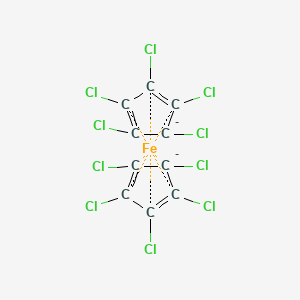
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
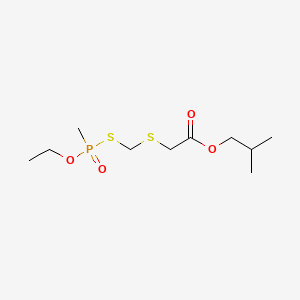
![Benzoic acid, 2-[3-(2,4-dichlorophenyl)-1-ethyl-2-triazenyl]-5-sulfo-, disodium salt](/img/structure/B13763682.png)
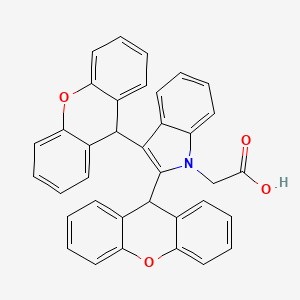
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
